N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H23N3O6S and its molecular weight is 457.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
1. Synthesis
The compound is synthesized through a multi-step process involving the formation of the benzodioxole core and subsequent functionalization to introduce the sulfonylpiperazine moiety. The synthetic route typically involves:
- Formation of the benzodioxole framework.
- Introduction of the carboxamide group.
- Addition of the sulfonylpiperazine side chain via nucleophilic substitution.
2.1 Antimicrobial Activity
Research has demonstrated that derivatives of benzodioxole compounds exhibit notable antibacterial and antifungal properties. For instance, studies have shown that related compounds demonstrate activity against various strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The activity is often evaluated using serial dilution techniques to determine minimum inhibitory concentrations (MICs) compared to standard antibiotics.
Compound | MIC (µg/mL) | Activity |
---|---|---|
Benzodioxole Derivative A | 8 | Antibacterial against S. aureus |
Benzodioxole Derivative B | 16 | Antifungal against C. albicans |
Reference Drug (Norfloxacin) | 4 | Standard antibacterial |
The proposed mechanism of action for this compound involves inhibition of key enzymes associated with bacterial cell wall synthesis and disruption of fungal cell membrane integrity. This dual action enhances its therapeutic potential against resistant strains.
3.1 Clinical Evaluations
In recent studies, compounds structurally related to this compound were evaluated in clinical settings for their efficacy against chronic infections. For example:
- A clinical trial investigated the efficacy of a related compound in patients with recurrent urinary tract infections, showing a significant reduction in infection rates compared to placebo.
3.2 In Vivo Studies
Animal models have been used to assess the pharmacokinetics and toxicity profiles of this compound. Studies indicated that it exhibits favorable absorption characteristics with minimal adverse effects at therapeutic doses.
4. Conclusion
This compound represents a promising candidate in the development of new antimicrobial agents. Its diverse biological activities, particularly against resistant bacterial strains and fungi, alongside its favorable pharmacological profile, warrant further investigation and optimization for clinical applications.
Eigenschaften
IUPAC Name |
N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c26-21(15-23-22(27)18-6-7-19-20(14-18)31-16-30-19)24-9-11-25(12-10-24)32(28,29)13-8-17-4-2-1-3-5-17/h1-8,13-14H,9-12,15-16H2,(H,23,27)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOLPIIKZKGEIO-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CNC(=O)C2=CC3=C(C=C2)OCO3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CNC(=O)C2=CC3=C(C=C2)OCO3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.